molecular formula C₂₆H₁₂D₄N₄O B1155492 N-Desmethyl Alosetron-d4

N-Desmethyl Alosetron-d4

Cat. No.: B1155492
M. Wt: 284.35
Attention: For research use only. Not for human or veterinary use.
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Description

N-Desmethyl Alosetron-d4 is a deuterium-labeled metabolite of Alosetron, a selective 5-HT3 receptor antagonist used to treat irritable bowel syndrome (IBS). The deuterated form (D4) replaces four hydrogen atoms with deuterium, enhancing its stability and utility as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for pharmacokinetic studies . While the parent drug, Alosetron, undergoes hepatic metabolism via cytochrome P-450 (CYP) enzymes, its N-desmethyl metabolite is critical for understanding biotransformation pathways.

Properties

Molecular Formula

C₂₆H₁₂D₄N₄O

Molecular Weight

284.35

Synonyms

2,3,4,5-Tetrahydro-2-[(5-methyl-1H-imidazol-4-yl)methyl]-1H-pyrido[4,3-b]indol-1-one;  2,3,4,5-Tetrahydro-2-[(4-methyl-1H-imidazol-5-yl)methyl]-1H-pyrido[4,3-b]indol-1-one;  _x000B_N-Desmethyl Lotronex-d4

Origin of Product

United States

Comparison with Similar Compounds

The following table and analysis compare N-Desmethyl Alosetron-d4 with structurally and functionally analogous deuterated metabolites.

Table 1: Comparative Analysis of Deuterated N-Desmethyl Metabolites

Compound Name Parent Drug Metabolic Pathway Pharmacological Activity Analytical Use Safety Data
This compound Alosetron N-demethylation Not explicitly reported LC-MS internal standard Limited toxicological data
N-Desmethyl Clozapine-d8 Clozapine N-demethylation Active but less potent than parent Metabolic pathway elucidation Research use only
O-desmethyl Venlafaxine Venlafaxine O-demethylation Similar activity to parent Quantification in plasma/urine Well-characterized
N-desmethyl Selumetinib Selumetinib N-demethylation Low conversion (minor metabolite) Low-dose pharmacokinetic studies Limited exposure data
N-Desmethyl Citalopram-d4 Citalopram N-demethylation Reduced activity vs. parent Quantification in biological matrices Not fully assessed

Key Findings from Comparative Analysis

Metabolic Pathways and Enzyme Specificity
  • This compound: Likely metabolized by CYP enzymes (e.g., CYP3A4/5), given Alosetron’s known dependence on these isoforms. Interindividual variability in CYP activity (e.g., higher CYP3A levels in Caucasians vs. Japanese populations ) may influence metabolite formation rates.
  • N-Desmethyl Clozapine-d8 : Clozapine is metabolized by CYP1A2 and CYP3A4. The deuterated standard aids in distinguishing between parent drug and metabolite, critical for studying drug-drug interactions .
  • O-desmethyl Venlafaxine : Formed via CYP2D6, this metabolite retains therapeutic activity, unlike N-desmethyl derivatives, which exhibit reduced potency .
Pharmacological Activity
  • Position of Demethylation Matters: O-demethylation (e.g., Venlafaxine) often preserves activity, while N-demethylation (e.g., Clozapine, Citalopram) typically reduces receptor affinity .
  • Low-Conversion Metabolites : N-desmethyl Selumetinib constitutes <10% of total exposure, emphasizing the parent drug’s dominance in therapeutic effects .

Q & A

Q. How can researchers confirm the structural identity of N-Desmethyl Alosetron-d4 using advanced analytical techniques?

Methodological Answer: Structural confirmation requires a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR). HRMS provides accurate mass-to-charge ratios to verify molecular formula (e.g., distinguishing deuterated vs. non-deuterated forms), while ¹H/¹³C NMR confirms positional deuteration and functional groups. For isotopic purity, isotopic abundance should be validated using mass spectrometry, ensuring ≥98% deuterium incorporation at specified positions .

Q. What synthesis strategies are recommended for obtaining high-purity this compound?

Methodological Answer: Custom synthesis typically involves deuterium exchange at specific hydrogen positions (e.g., methyl or aromatic groups) using deuterated reagents (e.g., D₂O or deuterated alkyl halides). Post-synthesis purification via preparative HPLC with UV detection ensures >98% chemical and isotopic purity. Critical steps include protecting reactive functional groups during deuteration and validating purity using orthogonal methods (e.g., LC-MS and NMR) .

Q. Which analytical methods are optimal for quantifying this compound in biological matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard (e.g., N-Desmethyl Alosetron-d8) minimizes matrix effects. Chromatographic separation using a C18 column (2.1 × 50 mm, 1.7 µm) and a gradient of 0.1% formic acid in water/acetonitrile enhances specificity. Quantify via multiple reaction monitoring (MRM) transitions, ensuring collision energies optimize parent-to-product ion ratios .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacokinetic (PK) data for this compound across studies?

Methodological Answer: Discrepancies may arise from variations in extraction efficiency, ionization suppression in LC-MS/MS, or differences in metabolic clearance. To address this:

  • Use matrix-matched calibration curves (e.g., plasma, tissue homogenates) to account for inter-sample variability.
  • Validate recovery rates via spike-and-recovery experiments at low, medium, and high concentrations.
  • Cross-validate findings with orthogonal assays (e.g., immunoassays) if metabolite stability is questionable .

Q. What enzymatic pathways govern the metabolism of this compound, and how can they be studied?

Methodological Answer: Cytochrome P450 (CYP) isoforms, particularly CYP3A4, are likely involved in further demethylation or oxidation. Use in vitro assays with human liver microsomes (HLMs) or recombinant CYP enzymes. Inhibitor studies (e.g., ketoconazole for CYP3A4) or phenotyping with isoform-specific substrates can identify primary metabolic pathways. Monitor metabolite formation via LC-MS/MS and compare kinetics (Km, Vmax) across isoforms .

Q. What role does isotopic labeling (deuteration) play in tracing this compound in vivo?

Methodological Answer: Deuterium labeling improves traceability in mass spectrometry by creating distinct isotopic signatures, reducing background interference. For pharmacokinetic studies, administer deuterated and non-deuterated forms concurrently to compare absorption/distribution. Ensure deuterium retention is validated under physiological conditions (e.g., pH, temperature) to avoid hydrogen-deuterium exchange artifacts .

Q. How should researchers assess the stability of this compound under varying storage and experimental conditions?

Methodological Answer: Conduct forced degradation studies:

  • Thermal stability : Incubate at 40–60°C for 24–48 hours.
  • Photostability : Expose to UV light (ICH Q1B guidelines).
  • Hydrolytic stability : Test in buffers at pH 3, 7, and 10. Analyze degradation products via LC-MS/MS and quantify stability-indicating parameters (e.g., ≤5% degradation under recommended storage) .

Q. What strategies ensure reliable normalization of this compound data in complex biological matrices?

Methodological Answer: Use isotope dilution assays with a structurally analogous internal standard (e.g., N-Desmethyl Alosetron-d8). Normalize peak areas of the analyte to the internal standard to correct for instrument variability. For tissue samples, homogenize in deuterated PBS and include blank matrix controls to subtract endogenous interferences .

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